4-Methylpiperidin-3-amine

Description

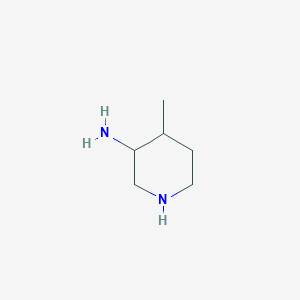

4-Methylpiperidin-3-amine (C₆H₁₄N₂) is a secondary amine featuring a piperidine ring substituted with a methyl group at position 4 and an amine group at position 3 (Figure 1). Its stereoisomeric forms, such as (3S,4R)- and (3R,4R)-configurations, are critical for its physicochemical and biological properties . Synthetically, it is often prepared via reductive amination of ketones (e.g., 1-benzyl-4-methylpiperidin-3-one) using methylamine and titanium(IV) isopropoxide, followed by resolution with chiral acids like ditoluoyl (L)-tartaric acid to isolate enantiomers . Notably, commercial availability of the compound has been discontinued by suppliers like CymitQuimica, highlighting challenges in procurement .

Properties

IUPAC Name |

4-methylpiperidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-5-2-3-8-4-6(5)7/h5-6,8H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVKYGIWXZBFIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592903 | |

| Record name | 4-Methylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221221-30-3 | |

| Record name | 4-Methylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylpiperidin-3-amine can be synthesized through several methods. One common approach involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another method includes the cyclization of amino alcohols with thionyl chloride (SOCl₂), which simplifies the classical N-protection/O-activation/cyclization/deprotection sequence .

Industrial Production Methods: Industrial production often employs the hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Methylpiperidin-3-amine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can occur with halides or other leaving groups under basic conditions.

Common Reagents and Conditions:

Oxidation: KMnO₄ in acidic or neutral conditions.

Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

4-Methylpiperidin-3-amine serves as an essential building block in the synthesis of complex organic molecules. Its chiral nature is particularly valuable in creating chiral ligands and intermediates for various chemical reactions. This property allows chemists to design compounds with specific stereochemistry, which is crucial in drug development .

Reactions Involving this compound

The compound can undergo several chemical reactions:

- Oxidation : Converts to corresponding ketones or aldehydes.

- Reduction : Forms secondary or tertiary amines.

- Substitution : Engages in nucleophilic substitution reactions.

Biological Applications

Enzyme Mechanisms and Biochemical Assays

In biological research, this compound is utilized to study enzyme mechanisms and as a substrate in biochemical assays. Its interaction with various enzymes helps elucidate biochemical pathways and mechanisms of action .

Pharmacological Potential

Research indicates that this compound exhibits potential pharmacological activities:

- Anti-inflammatory Properties : It has been shown to inhibit Janus Kinase (JAK) signaling pathways, suggesting applications in treating autoimmune disorders such as rheumatoid arthritis and psoriasis .

- Neurological Effects : The compound may enhance dopaminergic activity, indicating potential for developing treatments for neurological conditions like Parkinson's disease and depression .

Pharmaceutical Development

Synthesis of Chiral Drugs

The compound plays a crucial role in synthesizing chiral drugs. For instance, it is a precursor for developing Tofacitinib, a JAK inhibitor used to treat rheumatoid arthritis and other inflammatory conditions. The synthesis involves several steps, including resolution of racemic mixtures and condensation reactions .

Case Study 1: Inhibition of JAK Kinases

A study demonstrated that derivatives of this compound effectively inhibited JAK kinases in vitro. This inhibition led to reduced cytokine signaling associated with inflammatory responses, highlighting its potential utility in treating diseases where JAK signaling is implicated .

Case Study 2: Neuropharmacological Studies

Research exploring the effects of this compound on neurotransmitter systems indicated that it could enhance dopaminergic activity. This finding suggests implications for treating disorders like schizophrenia and Parkinson's disease .

Industrial Applications

Beyond its scientific applications, this compound is also utilized in the production of agrochemicals and polymers. Its role as a building block in chemical manufacturing underscores its importance across various industries .

Mechanism of Action

The mechanism of action of 4-Methylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Antileukemic Activity

4-Methylpiperidin-3-amine derivatives, such as 6-aryl-4-(4-methylpiperidino)-1,3,5-triazine-2-amines, demonstrate structure-dependent antileukemic activity. For example:

The 4-methylpiperidine moiety enhances lipophilicity, improving membrane permeability, while aryl substituents modulate electronic effects and binding affinity to target proteins .

Stereochemical Variants

Racemic this compound (rac-(3R,4R)-form) is less pharmacologically optimized compared to resolved enantiomers. For instance, (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine, a chiral analog, shows higher selectivity in receptor binding due to spatial compatibility with chiral enzyme pockets .

Salt Forms and Physicochemical Properties

Salt formation significantly alters solubility and stability:

The hydrochloride salt forms are preferred for pharmaceutical formulations due to enhanced aqueous solubility .

Commercial and Research Availability

While this compound is discontinued, analogs like 6-(4-methylpiperidin-1-yl)pyrimidin-4-amine remain available from 5 suppliers, reflecting demand for modified piperidine scaffolds in drug discovery .

Biological Activity

4-Methylpiperidin-3-amine is a chiral amine that has garnered attention in the field of medicinal chemistry due to its significant biological activity. This compound, characterized by its unique stereochemistry and structural features, plays a crucial role in various pharmacological applications. This article explores the biological activity of this compound, including its mechanism of action, synthesis methods, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's stereochemistry allows it to effectively fit into the active sites of these targets, modulating their activity. This modulation can lead to various biological effects depending on the specific target and pathway involved.

Synthesis Methods

The synthesis of this compound requires careful control of reaction conditions to ensure high yields and purity. Several methods have been developed for synthesizing this compound, often involving chiral catalysts to achieve the desired stereochemical configuration. Notably, the use of chiral Rhodium catalysts has been documented in patent literature .

| Synthesis Method | Description | Yield | Purity |

|---|---|---|---|

| Chiral Resolution | Use of di-p-toluoyl-L-tartaric acid for resolution from racemic mixtures | Up to 98% | 98% HPLC |

| Asymmetric Reduction | Application of Ruthenium and Iridium-based chiral catalysts | Varies | High purity achieved |

Biological Activity

Research has indicated that this compound exhibits significant biological activity across various systems:

- Neurotransmitter Systems : The compound has been studied for its potential effects on neurotransmitter systems, particularly in relation to neurological disorders. Its ability to interact with different receptors positions it as a candidate for further investigation in pharmacological applications.

- Antimicrobial Properties : Studies have shown that derivatives containing piperidine structures exhibit notable antibacterial efficacy against pathogens such as Staphylococcus aureus, Bacillus subtilis, Salmonella typhi, and Escherichia coli. Additionally, antifungal activity against Aspergillus niger and Candida albicans has also been reported .

Case Studies

- Neuropharmacology : In a study examining the effects of this compound on neurotransmitter systems, researchers found that it modulated dopamine receptor activity, suggesting potential applications in treating disorders like schizophrenia and Parkinson's disease.

- Antimicrobial Efficacy : A study evaluated the antibacterial properties of a derivative containing this compound. The results demonstrated strong inhibition against several bacterial strains, highlighting its potential as a therapeutic agent in combating infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.